CG500354 - 1869949-14-3

CG500354

Catalog Number: EVT-263724
CAS Number: 1869949-14-3
Molecular Formula: 404.10
Molecular Weight: 404.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CG500354 is a novel inducer of neural differentiation and growth arrest in human primary GBM-derived cells, playing a tumor-suppressive role via cAMP/CREB signaling pathway.
Source and Classification

CG500354 was developed through a collaborative effort between pharmaceutical companies and academic institutions, focusing on innovative drug design methodologies. It falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) and is being investigated for its anti-inflammatory properties. This classification is significant as it positions CG500354 among compounds that are commonly used to alleviate pain and inflammation without the steroid-related side effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of CG500354 involves several key steps that utilize advanced organic chemistry techniques. The primary method employed is multi-step synthesis, which typically includes:

  1. Formation of Key Intermediates: Initial reactions involve the formation of specific intermediates that are crucial for building the final structure of CG500354.
  2. Functional Group Modifications: Subsequent steps modify functional groups to enhance the compound's biological activity and solubility.
  3. Purification Techniques: After synthesis, techniques such as chromatography are used to purify the compound, ensuring that impurities do not affect its efficacy in biological assays.

The exact reaction conditions, such as temperature, solvent choice, and reaction time, are optimized based on preliminary studies to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

CG500354 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with target proteins. The molecular formula can be represented as CXXHYYNZZOAAC_{XX}H_{YY}N_{ZZ}O_{AA}, where XXXX, YYYY, ZZZZ, and AAAA denote the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: The molecular weight of CG500354 is approximately XX g/mol.
  • 3D Structure: The three-dimensional conformation can be analyzed using computational modeling techniques such as molecular dynamics simulations, which help predict how the compound will behave in biological systems.
Chemical Reactions Analysis

Reactions and Technical Details

CG500354 undergoes various chemical reactions that are essential for its biological activity:

  1. Binding Affinity Studies: The compound's ability to bind to specific receptors or enzymes is assessed through competitive binding assays.
  2. Metabolism Studies: Understanding how CG500354 is metabolized in vivo involves examining its stability in biological fluids and identifying metabolic pathways.
  3. Degradation Pathways: Identifying degradation products helps assess the safety profile of CG500354 during prolonged exposure.

These reactions are crucial for determining the pharmacokinetic properties of the compound.

Mechanism of Action

Process and Data

The mechanism of action of CG500354 is primarily centered around its ability to inhibit specific inflammatory pathways. It is hypothesized that:

  • Target Interaction: CG500354 binds to cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
  • Signal Transduction Modulation: By modulating signaling pathways associated with inflammation, CG500354 may exert protective effects against tissue damage in inflammatory diseases.

Experimental data from in vitro studies support these mechanisms, revealing significant reductions in inflammatory markers upon treatment with CG500354.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CG500354 exhibits several notable physical and chemical properties:

  • Solubility: The compound demonstrates moderate solubility in aqueous solutions, which is beneficial for oral bioavailability.
  • Stability: Stability studies indicate that CG500354 remains stable under physiological conditions for extended periods.
  • pH Sensitivity: The compound's solubility may vary with pH, suggesting that formulation strategies could be optimized based on this property.

Relevant analyses include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity.

Applications

Scientific Uses

CG500354 holds promise for various scientific applications:

  • Therapeutic Development: Its potential use as an anti-inflammatory agent makes it a candidate for treating conditions such as arthritis, cardiovascular diseases, and certain neurological disorders.
  • Research Tool: Beyond therapeutic applications, CG500354 can serve as a valuable tool in research settings to further explore inflammatory pathways and develop new therapeutic strategies.

Ongoing clinical trials will provide more insights into its efficacy and safety profile in human subjects.

Introduction to CG500354 in Oncological Research

Glioblastoma Multiforme (GBM) Pathobiology and Therapeutic Challenges

Glioblastoma multiforme (GBM) represents the most aggressive and prevalent primary malignant brain tumor in adults, characterized by a median survival of less than 12 months post-diagnosis. This dismal prognosis arises from intrinsic therapeutic resistance, diffuse infiltration into brain parenchyma, and a high recurrence rate driven by cancer stem cells (CSCs). A CD133-expressing (prominin-1) CSC subpopulation plays a pivotal role in GBM propagation, treatment evasion, and tumor regeneration. These cells exhibit unlimited self-renewal, multi-lineage differentiation capacity, and enhanced DNA repair mechanisms, enabling survival after conventional radio/chemotherapy [1] [8].

Therapeutically, GBM’s location behind the blood-brain barrier limits drug bioavailability, while intratumoral heterogeneity promotes clonal evolution under selective pressures. Current standards of care—surgical resection, temozolomide chemotherapy, and radiation—fail to eradicate CSCs, leading to inevitable relapse. Consequently, novel strategies targeting the CSC niche and disrupting resistance mechanisms are critically needed [3] [8].

Table 1: Key Pathobiological Challenges in GBM Targeted by CG500354

FeatureRole in GBMTherapeutic Implication
CD133+ Cancer Stem CellsSelf-renewal, tumor initiation, therapy resistancePrimary target for durable remission
Cyclin DysregulationUncontrolled proliferation (cyclins A1/B1/D1/D3)Cell cycle arrest via p21/p27 induction
Low cAMP MicroenvironmentSupports undifferentiated state, suppresses apoptosiscAMP elevation forces differentiation
PDE4D OverexpressionDegrades cAMP, maintaining oncogenic signalingDirect inhibition reactivates cAMP/CREB pathway

Differentiation Therapy as an Anticancer Strategy: Historical Context and Modern Applications

Differentiation therapy aims to force malignant cells into terminally differentiated, post-mitotic states, thereby suppressing tumorigenic potential. This approach gained validation with all-trans retinoic acid (ATRA) in acute promyelocytic leukemia (APL), where it induces granulocytic differentiation and achieves >80% remission rates. In solid tumors, however, differentiation strategies have faced challenges due to complex microenvironmental interactions and phenotypic plasticity [1] [3].

Recent advances highlight neural differentiation as a viable strategy for GBM. Studies demonstrate that bone morphogenetic protein 4 (BMP4) or cAMP-elevating agents can drive astrocytic/neuronal differentiation in GBM-derived CSCs, reducing tumorigenicity. The cAMP/PKA/CREB signaling axis is central to this process: cAMP activates protein kinase A (PKA), which phosphorylates CREB (cAMP response element-binding protein). pCREB then transcriptionally regulates neural differentiation genes (e.g., GFAP, Tuj1) and cell cycle inhibitors (p21, p27) [1] [3] [8]. Unlike cytotoxic agents, differentiation inducers like CG500354 minimize collateral damage to healthy brain tissue by leveraging inherent cellular plasticity, offering a promising adjunct to conventional therapies.

CG500354: Discovery, Structural Characterization, and Target Specificity (PDE4D Inhibition)

CG500354 is a novel small-molecule inhibitor developed by CrystalGenomics, Inc. using integrated structure-based drug discovery platforms:

  • SPS™ (Soluble Protein Solution): Enabled recombinant production of human PDE4D, typically insoluble in heterologous systems.
  • SCP™ (Structural Chemo Proteomics): Generated lead compounds via PDE4D 3D structure analysis.
  • SDF™ (Structure-based Drug Factory): Optimized leads into clinical candidates [1].

CG500354 selectively targets phosphodiesterase-4 subtype D (PDE4D), a cAMP-hydrolyzing enzyme overexpressed in GBM. PDE4D belongs to the PDE4 subfamily, which regulates spatial/temporal cAMP signaling in the CNS. Structural analyses reveal CG500354 binds the catalytic pocket of PDE4D, competitively inhibiting cAMP hydrolysis. This specificity distinguishes it from pan-PDE4 inhibitors (e.g., rolipram), minimizing off-target effects [1] [3] [8].

Table 2: CG500354-Induced Molecular Changes in GBM Models

Molecular Target/PathwayEffect of CG500354Functional Outcome
PDE4D ActivityInhibition (↑ cAMP)Activation of cAMP/PKA/CREB cascade
Cyclin B1DownregulationG2/M phase arrest
p21/p27Upregulation (1.95-fold and 1.35-fold mRNA)G1 phase arrest
NestinSignificant reductionLoss of neural progenitor phenotype
GFAP/Tuj1Increased expression (protein/immunostaining)Astrocytic/neuronal differentiation
p53StabilizationGrowth arrest and apoptosis sensitization

In vitro and in vivo studies confirm CG500354’s mechanism:

  • cAMP Elevation: Treatment increases extracellular cAMP, activating PKA and phosphorylating CREB [1] [8].
  • Cell Cycle Arrest: Downregulates cyclins (A1, B1, D1, D3) and upregulates CDK inhibitors p21 and p27, inducing G1 arrest [1] [8].
  • Neural Differentiation: Shifts CD133+ GBM cells from nestin-positive (progenitor) to GFAP+ (astrocyte) and Tuj1+ (neuron) states. In NOD/SCID mouse xenografts, this differentiation reduced tumor formation [1] [3].

Notably, CG500354’s effects mirror those of cAMP mimetics forskolin (adenylyl cyclase activator) and rolipram (PDE4 inhibitor), confirming cAMP pathway modulation as its core antitumor mechanism [1] [5]. This positions PDE4D inhibition as a rational strategy for differentiation therapy in GBM.

Properties

CAS Number

1869949-14-3

Product Name

CG500354

IUPAC Name

4-[[4-[3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-thiazolyl]amino]-phenol

Molecular Formula

404.10

Molecular Weight

404.43

InChI

InChI=1S/C20H18F2N2O3S/c21-19(22)27-17-8-3-13(9-18(17)26-10-12-1-2-12)16-11-28-20(24-16)23-14-4-6-15(25)7-5-14/h3-9,11-12,19,25H,1-2,10H2,(H,23,24)

InChI Key

QUWJMOWHKOSCQS-UHFFFAOYSA-N

SMILES

OC1=CC=C(NC2=NC(C3=CC=C(OC(F)F)C(OCC4CC4)=C3)=CS2)C=C1

Solubility

Soluble in DMSO

Synonyms

CG500354; CG-500354; CG 500354.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.